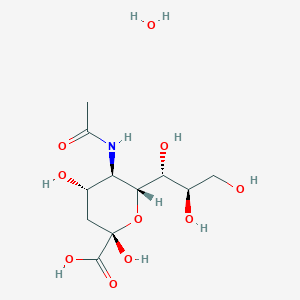
(-)-N-Acetylneuraminic acid
Overview
Description
(-)-N-Acetylneuraminic acid, commonly known as sialic acid, is a naturally occurring amino sugar acid. It is a derivative of neuraminic acid and is widely found in animal tissues and in some microorganisms. This compound plays a crucial role in cellular recognition and signaling processes, particularly in the nervous system and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Acetylneuraminic acid typically involves the condensation of N-acetylmannosamine with pyruvic acid. This reaction is catalyzed by the enzyme N-acetylneuraminic acid synthase. The reaction conditions often require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzyme N-acetylneuraminic acid synthase, facilitating the large-scale production of the compound. The fermentation process is followed by purification steps, including filtration and chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (-)-N-Acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetylneuraminic acid lactone.
Reduction: Reduction of this compound can yield N-acetylneuraminic acid alcohol.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild acidic or basic conditions.
Major Products:
Oxidation: N-acetylneuraminic acid lactone.
Reduction: N-acetylneuraminic acid alcohol.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
(-)-N-Acetylneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in cell-cell interactions, particularly in the nervous system and immune responses.
Medicine: It is involved in the development of antiviral drugs and vaccines, as it is a key component of the influenza virus receptor.
Industry: It is used in the production of cosmetics and dietary supplements due to its moisturizing and anti-aging properties.
Mechanism of Action
(-)-N-Acetylneuraminic acid exerts its effects through its interaction with specific receptors on the cell surface. It is a crucial component of glycoproteins and glycolipids, which are involved in cellular recognition and signaling pathways. The binding of this compound to its receptors can trigger various intracellular signaling cascades, influencing cell behavior and function.
Comparison with Similar Compounds
N-Acetylglucosamine: Another amino sugar involved in the synthesis of glycoproteins and glycolipids.
N-Acetylgalactosamine: Similar in structure and function, involved in the formation of glycoproteins.
N-Acetylmannosamine: A precursor in the biosynthesis of (-)-N-Acetylneuraminic acid.
Uniqueness: this compound is unique due to its specific role in cellular recognition and signaling, particularly in the nervous system and immune responses. Its presence on the surface of cells and its involvement in the binding of pathogens make it a critical component in the development of antiviral therapies and vaccines.
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9.H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);1H2/t5-,6+,7+,8+,9+,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBNZJVMKXMVFR-BKSOAOGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


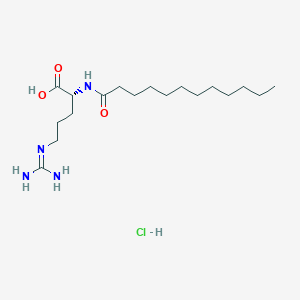
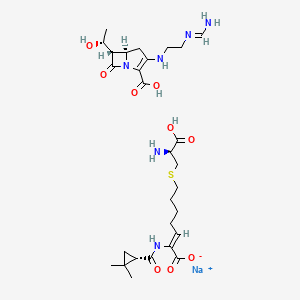
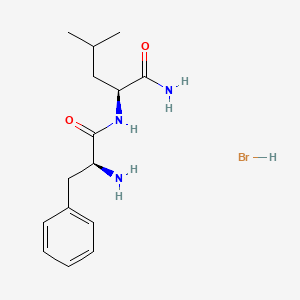
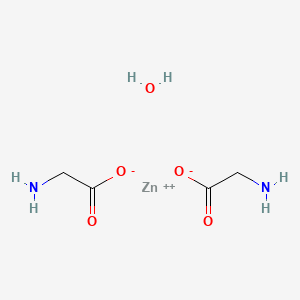
![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
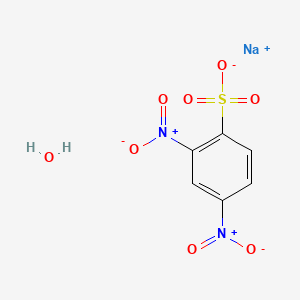
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
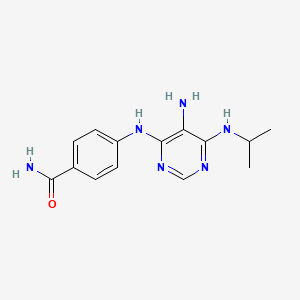
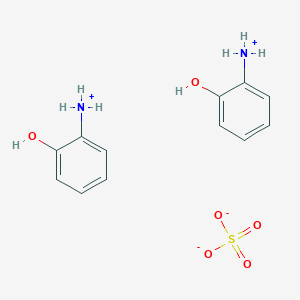
![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)
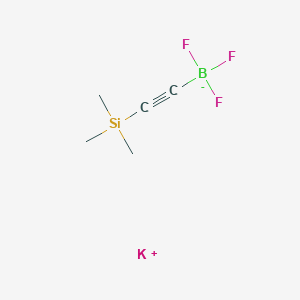
![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
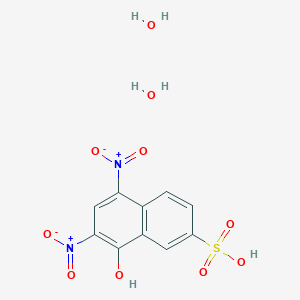
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B8004114.png)
